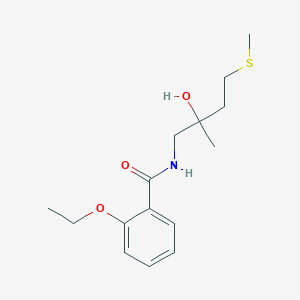

2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide

Description

Properties

IUPAC Name |

2-ethoxy-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S/c1-4-19-13-8-6-5-7-12(13)14(17)16-11-15(2,18)9-10-20-3/h5-8,18H,4,9-11H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRFFRYBGXNFCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC(C)(CCSC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound’s structure can be described as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 285.37 g/mol

The presence of the ethoxy group and the methylthio substituent suggests potential interactions with biological targets, enhancing its pharmacological profile.

Research indicates that compounds similar to 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide often exhibit their biological effects through several mechanisms:

- Enzyme Inhibition : Many benzamide derivatives act as inhibitors for enzymes such as dihydrofolate reductase (DHFR), which is crucial in cancer therapy. This inhibition can lead to reduced cell proliferation in various cancer cell lines .

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can mitigate oxidative stress in cells, thereby protecting against cellular damage and inflammation .

- Antimicrobial Properties : Some studies suggest that benzamide derivatives can exhibit antimicrobial activity, potentially making them candidates for developing new antibiotics .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide and related compounds:

Case Studies

- Cancer Treatment : A study evaluated the effectiveness of benzamide derivatives, including compounds structurally related to 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide, in treating breast cancer. Results indicated significant tumor reduction in animal models, suggesting potential for further clinical development.

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of similar benzamide compounds. The study found that these compounds could prevent neuronal death in models of oxidative stress, indicating their therapeutic potential in neurodegenerative diseases.

Scientific Research Applications

2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide: Applications and Research

2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide is a chemical compound with the molecular formula and a molecular weight of 297.4 . This compound has been identified as having potential applications in various scientific research fields, particularly in the context of pharmaceutical development .

Chemical Properties and Structure

The compound's structure includes a benzamide group with an ethoxy substituent at the 2-position, and a 2-hydroxy-2-methyl-4-(methylthio)butyl chain attached to the nitrogen atom of the benzamide . The SMILES notation for this compound is CCOc1ccccc1C(=O)NCC(C)(O)CCSC .

Scientific Research Applications

- PTP1B Inhibition and Diabetes Research:

2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide analogs have been explored for their potential to inhibit protein tyrosine phosphatase 1B (PTP1B) . PTP1B is a key negative regulator of insulin signaling and is considered a therapeutic target for type 2 diabetes mellitus (T2DM) and obesity . - Insulin-stimulated Glucose Uptake:

Studies have indicated that certain 2-ethoxybenzamide derivatives can enhance insulin-stimulated glucose uptake without significant cytotoxicity . For instance, compound 10m, a related analog, exhibited high PTP1B inhibitory activity (IC50 = 0.07 μM), significant selectivity (32-fold) over T-cell PTPase (TCPTP), and good membrane permeability (Papp = 2.41 × 10-6 cm/s) .

- 2-ethoxy-4-(methoxymethyl)benzamide and 2-ethoxy-5-(methoxymethyl)benzamide: These are analogs that have been studied for PTP1B inhibitory potency, type of PTP1B inhibition, selectivity, and membrane permeability .

- 2-ethoxy-N-(2-hydroxy-5-methylphenyl)benzamide: A related compound with potential applications in different research areas .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structure combines hydrophilic (hydroxy, methylthio) and lipophilic (ethoxy, methyl) groups. Key comparisons with analogues include:

4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB)

- Substituents : Bromo (electron-withdrawing), nitro (electron-withdrawing), and methoxy (electron-donating) groups.

- Functional Impact : Nitro groups enhance reactivity in electrophilic substitutions, whereas the title compound’s methylthio group may confer nucleophilic or antioxidant properties.

2-Methyl-N-((4-Methylpyridin-2-Yl)Carbamothioyl)Benzamide

- Substituents : Methylpyridinyl (aromatic, basic) and thiourea (polar, hydrogen-bonding).

- Synthesis : Derived from ortho-toluyl chloride and potassium thiocyanate, followed by amine condensation. The thiourea moiety introduces distinct IR bands (C=S stretch at ~1250 cm⁻¹) .

- Contrast : The pyridinyl group enhances solubility in polar solvents, whereas the title compound’s ethoxy and hydroxy groups may balance lipophilicity and hydrogen-bonding capacity.

N-[2-(1,3-Benzothiazol-2-Yl)Phenyl]-4-Butoxybenzamide

- Substituents : Benzothiazole (aromatic, π-π stacking) and butoxy (lipophilic).

2-Ethoxy-N-[4-(Pyrimidin-2-Ylsulfamoyl)-Phenyl]Benzamide

- Substituents : Pyrimidine sulfamoyl (hydrogen-bonding, acidic) and ethoxy.

- Crystallography : Structural data highlights planar benzamide and sulfamoyl groups, facilitating interactions with biological targets (e.g., enzymes) .

- Divergence : The sulfamoyl group’s acidity (pKa ~1–3) contrasts with the title compound’s neutral methylthio group, altering bioavailability.

Table 1: Comparative Analysis of Benzamide Derivatives

Key Observations :

- Lipophilicity : Butoxy (C4) and ethoxymethoxy (C2) chains increase logP vs. methylthio (C1), which may enhance membrane penetration.

- Hydrogen Bonding : Hydroxy and methylthio groups in the title compound likely improve solubility in aqueous media compared to halogenated pesticides.

- Biological Activity: Halogenated benzamides (e.g., etobenzanid) target plant systems, while non-halogenated variants (e.g., pyrimidine sulfamoyl) may interact with mammalian enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.